molecular formula C21H20N2O6S B2582354 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate CAS No. 877635-82-0

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Cat. No.: B2582354
CAS No.: 877635-82-0
M. Wt: 428.46
InChI Key: LAPDSRRIRZRIML-UHFFFAOYSA-N
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Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a heterocyclic molecule featuring three distinct structural motifs:

  • A thioether-linked 4,6-dimethylpyrimidine group, which may enhance lipophilicity and influence binding interactions.
  • A 2,3-dimethoxybenzoate ester, which could modulate solubility and metabolic stability.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-12-8-13(2)23-21(22-12)30-11-14-9-16(24)18(10-28-14)29-20(25)15-6-5-7-17(26-3)19(15)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPDSRRIRZRIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic compound that exhibits significant biological activity. Its unique structural features, which incorporate pyrimidine, pyran, and benzoate moieties, suggest potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound's molecular formula is C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S with a molecular weight of approximately 426.5 g/mol. The key structural components include:

  • Pyrimidine ring : Contributes to the compound's interaction with biological targets.
  • Thioether linkage : Enhances reactivity and potential biological interactions.
  • Pyran and benzoate moieties : Impart additional pharmacological properties.

The biological activity of this compound is mediated through its interaction with various molecular targets:

  • APJ Receptor Antagonism : Similar compounds have been shown to act as functional antagonists of the apelin/APJ system, which plays a crucial role in cardiovascular homeostasis and energy metabolism. For instance, a related compound ML221 demonstrated significant selectivity against the angiotensin II type 1 receptor and minimal binding to other GPCRs .
  • SIRT2 Inhibition : The compound may also exhibit inhibitory effects on SIRT2, a protein involved in regulating cellular processes such as autophagy and inflammation. Recent studies have identified pyrimidine derivatives as potent SIRT2 inhibitors with implications for cancer treatment .
  • Antitumor Activity : Compounds structurally related to this pyran derivative have shown promise in inhibiting tumor cell proliferation. For example, certain derivatives demonstrated high inhibition rates against various cancer cell lines .

Table of Biological Activities

Activity Compound Target/Pathway Outcome
APJ Receptor AntagonismML221APJ System>37-fold selective over AT1 receptor
SIRT2 Inhibition28eSIRT2IC50 = 42 nM; selective over SIRT1/SIRT3
Antitumor ActivityVariousTumor Cell LinesHigh inhibition rates observed

Recent Research Insights

A study focusing on the synthesis and evaluation of thioether-substituted pyrimidine derivatives highlighted their potential in cancer therapy. The results indicated that specific structural modifications could enhance their cytotoxicity against tumor cells while maintaining selectivity for cancerous tissues over normal cells .

Another investigation into the structure-activity relationships (SAR) of similar compounds revealed that variations in substituents significantly impacted their biological efficacy. The introduction of specific functional groups was found to improve binding affinity to target proteins, thereby enhancing therapeutic potential .

Scientific Research Applications

Research has indicated that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate exhibits potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets within cells suggests it may influence various biological pathways.

Applications in Medicinal Chemistry

  • Antimicrobial Agents
    • Studies have shown that derivatives of this compound display significant antimicrobial activity against various pathogens. For instance, the compound's structural analogs have been tested for their efficacy against bacteria and fungi, demonstrating promising results in inhibiting microbial growth.
  • Anticancer Research
    • The compound has been evaluated in vitro for its anticancer properties. In particular, its interactions with cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of similar pyrimidine-thio compounds revealed that modifications to the benzoate group significantly affect their efficacy. The tested compounds were assessed using agar diffusion methods, showing varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Subject CompoundC. albicans8 µg/mL

Anticancer Activity

In another study focusing on the anticancer potential of pyran derivatives, the subject compound was found to inhibit proliferation in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Induction of apoptosis
HeLa (cervical)10Cell cycle arrest
A549 (lung)12Inhibition of angiogenesis

Synthetic Applications

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. These methods require careful optimization to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH2-) bridge connecting the pyrimidine and pyranone moieties is susceptible to nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, depending on the nucleophile and solvent system.

Reaction Conditions Reagents Products References
Basic aqueous ethanol (pH 10)Primary amines (e.g., methylamine)Pyrimidine-thiol derivative + substituted amine
Anhydrous DMF, 60°CSodium hydride (NaH)Displacement with alkoxide or thiolate nucleophiles

Mechanistic Insights :

  • The sulfur atom’s polarizability enhances the leaving-group ability of the methylene unit.

  • Steric hindrance from the 4,6-dimethylpyrimidine group moderates reaction rates, requiring elevated temperatures for efficient substitution.

Oxidation of the Thioether

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on the strength and stoichiometry of the oxidizing agent.

Oxidizing Agent Conditions Product Yield References
Hydrogen peroxide (H₂O₂)Acetic acid, 25°C, 12 hSulfoxide derivative72%
Meta-chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C → rtSulfone derivative89%

Spectroscopic Confirmation :

  • Sulfoxide : δ 2.8–3.1 ppm (¹H NMR, -SO-CH2-), 1050 cm⁻¹ (IR, S=O stretch).

  • Sulfone : δ 3.3–3.6 ppm (¹H NMR, -SO₂-CH2-), 1300 cm⁻¹ (IR, S=O asymmetric stretch) .

Pyranone Ring-Opening Reactions

The 4-oxo-4H-pyran-3-yl group undergoes ring-opening under acidic or basic conditions, forming dicarbonyl intermediates.

Conditions Reagents Product Applications References
1M HCl, reflux, 2 hHydrochloric acid3-carboxy-2-pyrone derivativeSynthesis of β-keto esters
Sodium methoxide, methanolNaOMeMethyl 3-methoxy-4-oxobut-2-enoatePrecursor for heterocyclic synthesis

Key Observations :

  • Acidic conditions favor hydrolysis to carboxylic acid derivatives.

  • Basic conditions lead to esterification or enolate formation .

Electrophilic Aromatic Substitution on the Benzoate

The 2,3-dimethoxybenzoate moiety participates in electrophilic substitution, primarily at the para position relative to the ester group.

Reaction Reagents Conditions Product References
NitrationHNO₃/H₂SO₄0°C, 1 h2,3-dimethoxy-5-nitrobenzoate derivative
BrominationBr₂/FeBr₃CH₂Cl₂, rt, 30 min5-bromo-2,3-dimethoxybenzoate

Regioselectivity :

  • Electron-donating methoxy groups direct electrophiles to the C-5 position.

Hydrolysis of the Ester Group

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Rate Constant (k) References
1M NaOH, reflux, 4 hAqueous NaOH2,3-dimethoxybenzoic acid0.15 h⁻¹
2M HCl, reflux, 6 hHydrochloric acid2,3-dimethoxybenzoic acid0.08 h⁻¹

Kinetic Analysis :

  • Base-catalyzed hydrolysis proceeds 1.9× faster than acid-catalyzed due to nucleophilic attack by hydroxide ions.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling reactions, enabling functionalization at the C-2 position.

Reaction Catalyst Conditions Product Yield References
Suzuki-MiyauraPd(PPh₃)₄Dioxane, 80°C, 12 hBiaryl-pyrimidine conjugate65%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 100°C, 24 hAminopyrimidine derivative58%

Limitations :

  • Steric bulk from the 4,6-dimethyl groups reduces coupling efficiency compared to unsubstituted pyrimidines .

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

Key Features :

  • Pyran Core : Shares the 4-oxo-pyran backbone but lacks the thio-methyl-pyrimidine substituent.
  • Substituent: A 4-methoxyphenoxy group replaces the 2,3-dimethoxybenzoate, reducing steric bulk and altering electronic properties.
  • Implications: Lower lipophilicity compared to the target compound due to the absence of the dimethylpyrimidine-thioether group. The methoxy-phenoxy group may confer different metabolic pathways (e.g., O-demethylation vs. ester hydrolysis) .

Structural Analog 2: Benzooxazine-Pyrimidine Derivatives ()

Key Features :

  • Core Structure : A benzo[b][1,4]oxazin-3(4H)-one fused with a substituted pyrimidine.
  • Functional Groups: Includes amino and phenyl-oxadiazole substituents.
  • Higher synthetic complexity (yields 65–80%) compared to simpler pyran-based systems .

Structural Analog 3: Thietane-Pyrimidine Derivatives ()

Key Features :

  • Core Structure : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.
  • Substituent : A thietane (3-membered sulfur ring) replaces the dimethylpyrimidine-thioether.
  • Implications :
    • The thietane group may improve metabolic stability due to ring strain resistance to enzymatic cleavage.
    • Reduced steric hindrance compared to the bulkier dimethylpyrimidine group in the target compound .

Structural Analog 4: Coumarin-Pyrimidinone Hybrids ()

Key Features :

  • Core Structure : Combines pyrimidin-2(1H)-one with coumarin and tetrazole moieties.
  • Functional Groups: Includes coumarin (known for fluorescence and anticoagulant properties) and tetrazole (polar, bioisostere for carboxylic acids).
  • Implications :
    • Coumarin enhances UV absorption, useful in imaging applications, unlike the target compound.
    • Tetrazole improves aqueous solubility but may reduce membrane permeability compared to the dimethoxybenzoate ester .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Reacting 4,6-dimethylpyrimidine-2-thiol with a methylating agent (e.g., methyl iodide) to introduce the thioether bridge .
  • Esterification : Coupling the pyran-4-one intermediate with 2,3-dimethoxybenzoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) . Key intermediates include 6-((methylthio)methyl)-4H-pyran-3-ol and activated benzoate derivatives. Reaction progress is monitored via TLC and NMR spectroscopy.

Q. How is the compound characterized structurally, and what spectroscopic methods are prioritized?

Structural confirmation relies on:

  • X-ray crystallography for absolute configuration determination (e.g., analogous benzoate esters in ).
  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve methyl, pyrimidine, and ester carbonyl signals. Aromatic protons in the dimethoxybenzoate moiety appear as distinct doublets (δ 6.8–7.5 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and 1250 cm1^{-1} (C-O-C stretching) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard assays include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin as a positive control .
  • Antioxidant potential : DPPH radical scavenging assays, comparing IC50_{50} values to ascorbic acid .

Advanced Questions

Q. How can reaction yields for the thioether linkage be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
  • Catalysis : Use of NaH or K2_2CO3_3 to deprotonate the thiol group, improving reactivity .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfides) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity differences : HPLC purity >95% is critical; impurities (e.g., unreacted benzoic acid) can skew bioassay results .
  • Assay variability : Standardize protocols (e.g., Mueller-Hinton agar for antimicrobial tests) and include internal controls .
  • Solubility factors : Use DMSO/water mixtures (≤1% DMSO) to avoid solvent toxicity artifacts .

Q. What computational methods aid in predicting structure-activity relationships (SAR)?

  • Docking studies : Target microbial enzymes (e.g., dihydrofolate reductase) to assess pyrimidine-binding affinity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC50_{50} values .
  • DFT calculations : Analyze electron density at the thioether sulfur to predict redox activity .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • LC-MS profiling : Identify hydrolysis products (e.g., free benzoic acid) and thioether oxidation to sulfoxides .
  • Stability assays : Store samples at 4°C in amber vials to prevent photolytic degradation of the pyran-4-one ring .

Methodological Notes for Data Interpretation

  • Synthetic reproducibility : Replicate reactions ≥3 times; report yields as mean ± SD .
  • Bioassay validation : Use ANOVA with post-hoc Tukey tests for comparing activity across concentrations .
  • Crystallographic data : Deposit CIF files in the Cambridge Structural Database for peer validation .

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